4-(2-Hydroxyethyl)-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118172-64-8 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,10-11H,3-4H2 |
InChI Key |
IPWLQQBKTBBLID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Direct Synthetic Approaches to 4-(2-Hydroxyethyl)-2-nitrophenol
Direct synthesis methods focus on performing key chemical transformations on substrates that already contain a significant portion of the target molecule's structure.
The most direct route to this compound involves the electrophilic nitration of its immediate precursor, 4-(2-hydroxyethyl)phenol, also known as Tyrosol. cymitquimica.commatrix-fine-chemicals.com In this approach, the phenol (B47542) ring is subjected to a nitrating agent, which introduces a nitro (–NO₂) group.
The hydroxyl (–OH) group on the phenol ring is a strongly activating and ortho, para-directing group in electrophilic aromatic substitution. This means it directs incoming electrophiles, like the nitronium ion (NO₂⁺) from nitric acid, to the positions immediately adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the hydroxyethyl (B10761427) group, the nitration is directed to the ortho position.
A typical laboratory procedure would involve the slow, dropwise addition of a nitrating agent to a solution of 4-(2-hydroxyethyl)phenol, often in a cooling bath to manage the exothermic nature of the reaction. youtube.com Common nitrating agents include dilute nitric acid or a mixture of sodium nitrate (B79036) and concentrated sulfuric acid. prepchem.com Controlling the temperature is crucial; lower temperatures (e.g., below 20°C) are favored to minimize the formation of by-products and prevent over-nitration. prepchem.compaspk.org The reaction between phenol and 32.5% nitric acid at 20°C has been shown to be an efficient method for producing nitrophenols. paspk.org
An alternative strategy begins with a nitroaromatic compound, such as 2-nitrophenol (B165410), and introduces the 4-(2-hydroxyethyl) side chain. This approach is generally more complex due to the deactivating nature of the nitro group, which makes subsequent electrophilic substitutions difficult.
A potential, though challenging, method is the Friedel-Crafts-type reaction involving the hydroxyethylation of 2-nitrophenol. For instance, a general method for the hydroxyethylation of a substituted phenol involves reacting it with ethylene (B1197577) oxide in the presence of a catalyst like tin tetrachloride (SnCl₄). google.com However, the selectivity of this reaction on a nitrophenol ring system would need careful optimization to ensure the introduction of the hydroxyethyl group at the desired para-position relative to the hydroxyl group.
More commonly, this transformation would be achieved through a multi-step sequence, potentially involving the protection of the hydroxyl group, followed by a metal-catalyzed cross-coupling reaction on a halogenated derivative (e.g., 4-bromo-2-nitrophenol) to build the two-carbon side chain, and subsequent functional group manipulations to yield the final hydroxyethyl group.
Synthesis of Closely Related Hydroxyethylated Nitrophenol Analogs
The synthesis of structurally similar compounds provides valuable insight into the chemical reactions and functional group transformations relevant to producing this compound.
The synthesis of analogs often involves the modification of functional groups on a pre-existing nitrophenol core. A key example is the preparation of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol. orgsyn.org This is achieved through the selective reduction of one of the two nitro groups using sodium sulfide. The reaction is carefully controlled by temperature (80–85°C) to favor the reduction of the ortho-nitro group, yielding the aminophenol analog in 64–67% yield after purification. orgsyn.org
Another relevant example is the synthesis of 4-chloro-2-nitrophenol (B165678). One method involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene. By heating with aqueous sodium hydroxide (B78521), one of the chlorine atoms is displaced by a hydroxyl group. sciencemadness.org This demonstrates the construction of the nitrophenol scaffold from a halogenated nitroaromatic precursor.
Complex analogs often require multi-step synthetic routes starting from basic aromatic compounds. The synthesis of the key precursor, 4-(2-hydroxyethyl)phenol, from 2,6-di-tert-butylphenol (B90309) is a prime example. google.com This process involves:
Hydroxyethylation : Reaction of 2,6-di-tert-butylphenol with ethylene oxide to introduce the hydroxyethyl group at the para position.
Dealkylation : Removal of the two tert-butyl protecting groups using aqueous hydrobromic acid (HBr) at elevated temperatures (120-130°C). google.com
This sequence illustrates how protecting groups can be used to direct reactions and achieve the synthesis of a specifically substituted phenol that would be difficult to obtain directly. Similarly, the conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol represents a multi-step process when considering the synthesis of the starting material itself. sciencemadness.org
Optimization of Reaction Conditions and Yields in the Preparation of Substituted Nitrophenols
Optimizing reaction parameters is critical for maximizing the yield and purity of substituted nitrophenols while minimizing costs and environmental impact. Studies on the nitration of phenol have shown that physical parameters like temperature, reaction time, and reagent concentration significantly affect the outcome. paspk.org
| Nitric Acid Conc. | Temperature (°C) | Total o/p-Nitrophenol Yield (%) |
|---|---|---|
| 50% | 40 | ~55 |
| 40% | 40 | 54 |
| 40% | 30 | 66 |
| 40% | 20 | 72 |
| 32.5% | 20 | 91 |
Purification strategies are also essential for optimization. In the synthesis of 4-chloro-2-nitrophenol, the use of activated carbon has been shown to be effective in adsorbing organic impurities, thereby improving the quality of the final product and achieving yields over 90%. google.com Post-reaction workup procedures are also critical; for example, avoiding strong bases like sodium hydroxide with crude nitrophenols can prevent resinification, and techniques like steam distillation can effectively separate isomers. prepchem.com
Scale-Up Considerations for Laboratory and Industrial Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several significant challenges, primarily related to the highly exothermic and potentially hazardous nature of nitration reactions. ewadirect.comvapourtec.comrsc.orgacs.org
Heat Management: The nitration of phenolic compounds is a strongly exothermic process. vpscience.org In a laboratory setting, heat can be effectively dissipated using an ice bath. However, on an industrial scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal more challenging. nih.gov Inadequate heat control can lead to a rapid increase in temperature, resulting in a "runaway reaction" with a risk of explosion and the formation of undesirable byproducts. acs.orgacs.org Industrial-scale reactors must have highly efficient cooling systems, such as cooling jackets and internal cooling coils. researchgate.net The use of continuous flow reactors is an increasingly adopted strategy to manage exothermicity, as they offer superior heat transfer capabilities due to their high surface-area-to-volume ratio. ewadirect.comnih.govresearchgate.net
Safety: The use of concentrated nitric and sulfuric acids poses significant safety risks, including the potential for severe chemical burns and the release of toxic nitrogen oxide (NOx) fumes. rsc.org The reaction can also produce unstable and potentially explosive byproducts, especially if the temperature is not well-controlled. vapourtec.com Industrial-scale production requires robust safety protocols, including dedicated reactor systems, emergency quenching procedures, and off-gas treatment systems. The move towards continuous flow processing is also driven by enhanced safety, as the small reaction volume at any given time minimizes the potential impact of a runaway reaction. ewadirect.com
Downstream Processing: The purification of this compound on a large scale requires efficient and scalable methods. This typically involves neutralization of the acidic reaction mixture, extraction of the product into a suitable solvent, and subsequent crystallization or distillation. Each of these steps needs to be optimized for industrial production to ensure high purity and yield while minimizing waste generation.
Table 2: Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Laboratory Scale | Industrial Scale | Mitigation Strategies for Industrial Scale |
| Heat Transfer | High surface-area-to-volume ratio, easy heat dissipation. nih.gov | Low surface-area-to-volume ratio, risk of runaway reactions. nih.govacs.orgacs.org | Use of reactors with high cooling capacity (jackets, coils), implementation of continuous flow reactors. researchgate.netresearchgate.net |
| Mass Transfer | Efficient mixing is easily achieved. | Potential for poor mixing, leading to non-uniform reaction. nih.gov | Optimized agitator design and stirring speed, use of static mixers in flow reactors. core.ac.uk |
| Reagent Handling | Small quantities, manageable risks. | Large volumes of corrosive and oxidizing acids. | Automated dosing systems, dedicated storage and handling facilities, robust personal protective equipment protocols. |
| Safety | Contained in a fume hood. | Potential for explosions and release of toxic gases. vapourtec.comrsc.org | Reinforced reactor design, pressure relief systems, emergency quench systems, off-gas scrubbing. ewadirect.com |
| Purification | Simple extraction and chromatography. | Requires large-scale, efficient separation techniques. | Optimized crystallization processes, solvent recovery systems, consideration of continuous crystallization. |
Chemical Transformations and Reaction Mechanisms
Reduction Chemistry of the Nitro Group in 4-(2-Hydroxyethyl)-2-nitrophenol
The reduction of the nitro group is a cornerstone of the chemical reactivity of this compound, providing a gateway to valuable amino derivatives. This transformation is of significant interest as it converts a potentially toxic nitrophenol into a useful chemical intermediate. rsc.org
The selective reduction of the nitro group in aromatic nitro compounds is a well-established synthetic transformation. wikipedia.org For this compound, this process yields 2-amino-4-(2-hydroxyethyl)phenol . This reaction can be achieved through various catalytic methods, including catalytic hydrogenation using metals like palladium, platinum, or nickel, or via chemical reduction with metals such as iron, tin, or zinc in an acidic medium (a method known as the Béchamp reduction). wikipedia.orgmasterorganicchemistry.com
The resulting product, 2-amino-4-(2-hydroxyethyl)phenol, is an aminophenol derivative. Analogous compounds, such as 4-aminophenol (B1666318), are valuable intermediates in the synthesis of pharmaceuticals, including analgesic and antipyretic drugs. rsc.orgnih.gov The presence of three reactive sites—the amine, the phenol (B47542), and the primary alcohol—makes 2-amino-4-(2-hydroxyethyl)phenol a versatile building block for further derivatization. smolecule.com For instance, the hydroxyethyl (B10761427) group could be further modified, as demonstrated in the synthesis of tyramine (B21549) from a related phenol, where the hydroxyl group is converted to a bromo group and subsequently an amine. google.com
The table below summarizes various catalytic systems that have been effectively used for the reduction of nitrophenols, which are applicable to the reduction of this compound.
| Catalyst System | Reducing Agent | Key Findings | Reference |
| Fe₃O₄@Pt nanoparticles | Sodium Borohydride (B1222165) (NaBH₄) | Exhibits excellent and stable catalytic performance for 4-nitrophenol (B140041) reduction. | rsc.orgnih.gov |
| Copper(II) Schiff Base Complexes | Sodium Borohydride (NaBH₄) | Efficiently catalyzes the reduction with high conversion rates (over 90%). | nih.gov |
| N-doped Graphene | Not specified | Acts as a metal-free catalyst, showing activity comparable to some metallic catalysts. | scilit.net |
| Iron Powder / Acid | - | The classic Béchamp reduction, broadly applicable to aromatic nitro compounds. | wikipedia.orgyoutube.com |
| Pd, Pt, or Ni | Hydrogen (H₂) | Standard method for catalytic hydrogenation of nitro groups to amines. | masterorganicchemistry.com |
| Ag and Au Nanoparticles on Polydopamine-Magnetite | Sodium Borohydride (NaBH₄) | Effective for the reduction of 2-, 3-, and 4-nitrophenol, demonstrating good recyclability. | mdpi.com |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several distinct intermediates. nih.gov The generally accepted reaction pathway involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632), which is finally reduced to the amine. wikipedia.orgnih.gov
Reduction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)
Mechanistic studies on various nitroaromatic compounds have provided insight into this process. nih.gov The initial two-electron reduction of the nitro group forms the corresponding nitroso intermediate. This is often the rate-determining step, as the subsequent reduction of the nitroso group to the hydroxylamino intermediate can be up to 10⁴ times faster, making the nitroso species difficult to detect experimentally. nih.gov The hydroxylamine derivative is a key intermediate of interest; its formation is followed by the final reduction step to yield the primary amine. nih.gov In some cases, N-N coupled side products like azoxy and azo compounds can form, particularly if hydroxylamine intermediates accumulate, though these are not typically observed as major products under standard nitro reduction conditions. nih.gov
Oxidation Reactions Involving Phenolic and Hydroxyethyl Functionalities
The phenolic and hydroxyethyl groups of this compound are susceptible to oxidation, particularly under the aggressive conditions of advanced oxidation processes or photochemical degradation. These processes are highly relevant for the environmental remediation of nitrophenolic compounds. nih.gov
Advanced Oxidation Processes (AOPs) are a class of environmental treatment technologies designed to degrade recalcitrant organic pollutants. nih.govresearchgate.net These methods are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.com The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring of this compound, initiating a cascade of reactions leading to its degradation. mostwiedzy.pl
Common AOPs applicable to nitrophenol degradation include:
Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and ferrous (Fe²⁺) or ferric (Fe³⁺) ions, often enhanced by UV light, to generate •OH radicals. researchgate.netijcrt.org The photo-Fenton process using Fe³⁺ has been shown to be highly efficient for degrading 2-nitrophenol (B165410). ijcrt.org
Photocatalysis: This typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce reactive oxygen species. researchgate.netijcrt.org
Ozonation: The use of ozone (O₃), sometimes combined with H₂O₂ or UV light, can effectively degrade phenolic compounds. researchgate.netnih.gov
The oxidation mechanism for nitrophenols generally involves electrophilic attack by •OH radicals on the aromatic ring. This can lead to the formation of hydroxylated intermediates like 4-nitrocatechol. mdpi.com Subsequent attacks can cause the cleavage of the C-N bond, releasing the nitro group, and eventual ring-opening to form smaller, more biodegradable compounds like organic acids, and ultimately, complete mineralization to CO₂, water, and inorganic ions. mdpi.comresearchgate.net The reactivity of the phenol towards oxidation is influenced by its substituents; electron-donating groups like -OH and the alkyl side chain increase the electron density of the ring, making it more susceptible to electrophilic attack, while the electron-withdrawing -NO₂ group has the opposite effect. mdpi.com
| AOP Method | Key Features | Typical Intermediates | Reference |
| Fenton Reagent (Fe²⁺/H₂O₂) | Highly effective for destroying 4-nitrophenol. | Dihydroxybenzenes (e.g., hydroquinone (B1673460), catechol) | researchgate.netresearchgate.net |
| Photo-Fenton (Fe³⁺/H₂O₂/UV) | More efficient than the Fe²⁺-based system for 2-nitrophenol degradation. | Hydroxylated species | ijcrt.org |
| UV/H₂O₂ | Generates •OH radicals via photolysis of hydrogen peroxide. | Hydroxylated species | researchgate.netijcrt.org |
| O₃/H₂O₂/UV | Combination process enhances •OH radical production. | Small molecule organic acids, aldehydes, ketones | researchgate.netnih.gov |
| TiO₂ Photocatalysis | Heterogeneous process for mineralization of pollutants. | Hydroxylated species, ring-opened products | ijcrt.orgresearchgate.net |
Nitrophenols are known to undergo photochemical degradation upon absorption of sunlight or artificial UV radiation. researchgate.netrsc.org The degradation of p-nitrophenol initiated by 254 nm UV light has been shown to proceed via photo-ionization, which produces a radical cation and a hydrated electron. researchgate.netnih.gov In a neutral solution, the radical cation rapidly deprotonates to form a phenoxyl radical. This radical can then react with oxygen, promoting the cleavage of the benzene (B151609) ring. researchgate.netnih.gov
Theoretical studies on 2-nitrophenol and 4-nitrophenol indicate that photolysis occurs on the excited triplet (T₁) state. rsc.org This process can lead to the dissociation of the molecule, producing hydroxyl radicals (•OH) and nitrogen monoxide (NO) as major products, rather than directly forming nitrous acid (HONO). rsc.org The presence of the phenolic hydroxyl group and the hydroxyethyl side chain can also influence the photochemical behavior, potentially participating in hydrogen abstraction or other radical-mediated reactions. mdpi.com The degradation of 4-nitrophenol can be achieved using photocatalysts under visible light, where active species like hydroxyl radicals (•OH), holes (h⁺), and superoxide (B77818) radicals (•O₂⁻) are responsible for the oxidation. mdpi.com
Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Compound
The electronic nature of the substituted benzene ring in this compound dictates its reactivity towards substitution reactions.
Nucleophilic aromatic substitution (SNAr) typically requires a highly electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The nitro group is one of the most powerful activating groups for SNAr reactions, particularly when it is located ortho or para to the leaving group. libretexts.org
In the case of this compound, there is no conventional leaving group. However, the principles of SNAr are still relevant to understanding its potential reactivity. The 2-nitro group strongly withdraws electron density from the ring, making the carbon atoms susceptible to nucleophilic attack. The reaction proceeds through a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex, where the aromaticity of the ring is temporarily lost. wikipedia.orglibretexts.org If a leaving group were present at position 1 (in place of the -OH), the ortho-nitro group would significantly accelerate its displacement by a nucleophile.
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.com The outcome of such a reaction on this compound is determined by the combined directing effects of the three substituents.
-OH (Hydroxyl group): A powerful activating group and an ortho, para-director.
-CH₂CH₂OH (Hydroxyethyl group): A weakly activating alkyl group and an ortho, para-director.
-NO₂ (Nitro group): A strong deactivating group and a meta-director.
The directing effects are summarized as follows:
The -OH group directs incoming electrophiles to positions 3 and 5.
The -CH₂CH₂OH group directs to positions 3 and 5.
The -NO₂ group directs to positions 4 and 6.
The potent activating and directing effect of the hydroxyl group is expected to dominate the reactivity of the ring. Therefore, electrophilic attack is most favored at the positions ortho and para to it. Position 3 is ortho to the hydroxyl group but also ortho to the deactivating nitro group, which is unfavorable. Position 5 is ortho to the hydroxyl group and meta to the nitro group, making it the most electronically favorable and sterically accessible site for electrophilic substitution. Thus, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur predominantly at the C-5 position.
Derivatization Strategies for Functional Group Modification
The molecular structure of this compound contains three primary sites for chemical modification: the phenolic hydroxyl group, the primary aliphatic hydroxyl group on the ethyl side chain, and the nitro group attached to the aromatic ring. These functional groups allow for a variety of derivatization strategies to synthesize new compounds with tailored properties.
Modification of the Hydroxyl Groups
The presence of two distinct hydroxyl groups, one phenolic and one aliphatic, allows for selective reactions based on their differing reactivity. The phenolic hydroxyl is more acidic, while the primary alcohol is more nucleophilic under neutral or basic conditions. nih.gov
The phenolic hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Research on analogous nitrophenols has demonstrated this transformation. For instance, 4-nitrophenol has been reacted with 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the corresponding ether derivative. jst.go.jp This strategy is directly applicable to this compound.
| Reaction | Starting Material | Reagents | Product (Illustrative) | Ref. |
| Ether Synthesis | 4-Nitrophenol | 1. K₂CO₃, DMF2. Alkyl Halide | 4-Nitrophenyl ether derivative | jst.go.jp |
This table illustrates a representative etherification reaction on a similar compound, which can be applied to this compound.
The primary alcohol of the 2-hydroxyethyl side chain can undergo various transformations common to aliphatic alcohols. These include oxidation, esterification, and conversion to an alkyl halide.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. This reaction can be catalyzed by bases like 4-(N,N'-dimethylamino)pyridine (DMAP). nih.gov
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used.
Halogenation: Reagents such as 2,4,6-trichloro rsc.orgnih.govresearchgate.nettriazine can be used for the gentle and rapid conversion of primary alcohols to the corresponding alkyl chlorides. nih.gov
Silyl (B83357) Ether Formation: The hydroxyl group can be protected by reacting it with an activated trialkyl(aryl)silane to form a stable silyl ether, which is a common strategy in multi-step synthesis. nih.gov
| Reaction Type | Reagent Class | Potential Product Functional Group | Ref. |
| Esterification | Acid Chlorides, Anhydrides | Ester | nih.gov |
| Halogenation | 2,4,6-Trichloro rsc.orgnih.govresearchgate.nettriazine | Alkyl Chloride | nih.gov |
| Silylation | Trialkyl(aryl)silanes | Silyl Ether | nih.gov |
This table summarizes general derivatization strategies for primary hydroxyl groups.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, which is a key transformation for the synthesis of many derivatives. Catalytic hydrogenation is a highly effective method for this purpose. Studies on the reduction of 4-nitrophenol to 4-aminophenol are extensive and directly analogous. rsc.orgresearchgate.net This reaction typically involves a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or copper (Cu) nanoparticles, in the presence of a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas (H₂). rsc.orgresearchgate.net The resulting amino group can then be further derivatized, for example, through diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
| Reaction | Substrate | Catalyst/Reducing Agent | Product | Ref. |
| Catalytic Reduction | 4-Nitrophenol | Pd NP–ZnO nanowire arrays / NaBH₄ | 4-Aminophenol | researchgate.net |
| Catalytic Reduction | 4-Nitrophenol | Fe₃O₄@Pt / NaBH₄ | 4-Aminophenol | rsc.org |
This table shows examples of catalytic systems used for the reduction of the nitro group in the related compound 4-nitrophenol.
Reactions Involving the Aromatic Ring
The aromatic ring itself can undergo further substitution, although the existing substituents will direct the position of any new groups. The hydroxyl and hydroxyethyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The reaction of 4-nitrophenol with hydroxyl radicals has been shown to produce hydroxylated derivatives such as 4-nitrocatechol, indicating that further functionalization of the ring is possible. researchgate.net
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to different functional groups. For 4-(2-Hydroxyethyl)-2-nitrophenol, the key functional groups are the hydroxyl (-OH) groups (both phenolic and alcoholic), the nitro (-NO2) group, and the substituted benzene (B151609) ring.
The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a characteristic indicator of the O-H stretching vibrations from both the phenolic and the primary alcohol hydroxyl groups. upi.edu The broadness of this peak suggests intermolecular and potentially intramolecular hydrogen bonding. The nitro group (NO₂) exhibits strong, characteristic absorption bands. Aromatic nitro compounds typically show asymmetric and symmetric stretching vibrations in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. tandfonline.com The FT-IR spectrum of the related compound 4-(2'-Hydroxyethyl)phenol shows characteristic absorptions that can be compared. researchgate.net Skeletal vibrations involving C-C stretching within the aromatic ring are expected in the 1500-1300 cm⁻¹ region. researchgate.net
Table 1: Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3600-3200 (broad) | O-H Stretch | Phenolic and Alcoholic -OH |
| ~2950-2850 | C-H Stretch | Aliphatic (ethyl group) |
| ~1540 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~1490 | C=C Stretch | Aromatic Ring |
| ~1350 | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1200 | C-O Stretch | Phenolic C-O |
| ~1050 | C-O Stretch | Alcoholic C-O |
This table is generated based on characteristic frequencies of functional groups found in related nitrophenols and hydroxyethyl (B10761427) phenols. upi.edutandfonline.comresearchgate.netresearchgate.net
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in FT-IR spectra. nsf.gov For nitrophenols, Raman spectroscopy is particularly useful for identifying the vibrations of the nitro group and the carbon skeleton. nsf.govsemanticscholar.org
In related nitrophenol isomers, characteristic Raman peaks for the nitro group's symmetric stretching vibration are observed around 1333-1343 cm⁻¹. spectroscopyonline.com The C-H deformation and ring stretching modes of the substituted benzene ring also produce distinct signals. spectroscopyonline.com The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, confirming the presence and electronic environment of its key functional groups. longdom.orgnih.gov Studies on 4-nitrophenol (B140041) have utilized resonance Raman spectroscopy to enhance the signals, which could be a valuable technique for studying the title compound as well. nsf.govresearchgate.net
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1340 | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1270 | C-H Deformation | Aromatic Ring |
This table is generated based on characteristic Raman shifts observed in isomeric nitrophenols. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the aromatic protons, the protons of the hydroxyethyl side chain, and the phenolic and alcoholic hydroxyl protons.
The aromatic protons, typically found in the 7.0-8.5 ppm range, will show a specific splitting pattern (coupling) based on their positions relative to each other and the substituents. oc-praktikum.de The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield. The protons on the carbon bearing the alcoholic -OH group are deshielded by the oxygen and typically appear between 3.4 and 4.5 ppm. pressbooks.pub The protons of the ethyl group (-CH₂CH₂-) will likely appear as two triplets due to spin-spin coupling with each other. The chemical shifts of the hydroxyl protons (-OH) can vary widely (3-8 ppm for phenols) and may appear as broad singlets due to chemical exchange, although this can be influenced by the solvent. pressbooks.pubnih.gov For instance, in a related compound, 4-(2'-Hydroxyethyl)phenol, the signals for the ethyl group and aromatic protons are clearly defined. researchgate.net
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.
For this compound, the aromatic carbons will resonate in the 115-165 ppm region. oc-praktikum.de The carbon atom attached to the nitro group (C-2) and the phenolic hydroxyl group (C-1) will be significantly shifted. Specifically, the carbon bearing the nitro group is expected to be downfield, while the carbon attached to the phenolic hydroxyl group will be even further downfield. oc-praktikum.dehmdb.ca The two aliphatic carbons of the hydroxyethyl group will appear in the upfield region of the spectrum. For example, in hydroxyethyl cellulose, the carbons of the grafted ethylene (B1197577) group appear at approximately 61, 70, and 73 ppm. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-OH) | ~160-165 |
| C2 (-NO₂) | ~138-142 |
| C3-C6 (Aromatic) | ~115-130 |
| -CH₂- (attached to ring) | ~35-40 |
This table presents estimated chemical shifts based on data from 4-nitrophenol, 2-nitrophenol (B165410), and other substituted phenols. oc-praktikum.dehmdb.cahmdb.ca
³¹P NMR spectroscopy is a highly effective technique for the quantitative analysis of hydroxyl groups, though it requires chemical derivatization of the molecule. sci-hub.se To apply this method to this compound, the compound would first be reacted with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. This reagent phosphitylates both the phenolic and the alcoholic hydroxyl groups, converting them into phosphite (B83602) esters. unive.it
The resulting derivatized molecule can then be analyzed by ³¹P NMR. The different types of hydroxyl groups (phenolic vs. primary aliphatic) will give rise to distinct signals in the ³¹P NMR spectrum with characteristic chemical shifts. By integrating the signals and using an internal standard, the precise quantity of each type of hydroxyl group in the original molecule can be determined. sci-hub.se This method offers high signal resolution and provides complete quantitative information from a small sample size in a relatively short time. sci-hub.se
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The monoisotopic mass of the compound is 198.06406 Da. uni.lu In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.
Electron ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS). While specific fragmentation data for this compound is not extensively published, general fragmentation patterns for nitrophenols can be inferred. For instance, in related nitro-aromatic compounds, hydrogenation can occur in the MS source when using hydrogen carrier gas, potentially leading to the detection of aniline (B41778) derivatives instead of the parent nitrobenzene (B124822) compound. hpst.cz For example, nitrobenzene (MW 123 m/z) can be hydrogenated to aniline (MW 93 m/z). hpst.cz Fragmentation of nitrophenols often involves the loss of the nitro group (NO₂) or cleavage of side chains. The fragmentation of sulfated steroid metabolites, for example, shows characteristic losses of neutral molecules related to side chains, a principle that can be applied to understand the fragmentation of this compound. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another layer of identification. For this compound, these values have been calculated for various adducts.
Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 199.07134 | 137.2 |
| [M+Na]⁺ | 221.05328 | 143.6 |
| [M-H]⁻ | 197.05678 | 138.5 |
| [M+NH₄]⁺ | 216.09788 | 154.1 |
| [M+K]⁺ | 237.02722 | 137.3 |
| [M+H-H₂O]⁺ | 181.06132 | 135.9 |
Data sourced from PubChemLite. uni.lu
Electronic Spectroscopy and Photophysical Property Determination
Electronic spectroscopy investigates how this compound interacts with light, providing insights into its electronic structure and the fate of absorbed energy.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by the compound across different wavelengths. Nitrophenols exhibit characteristic absorption bands in the UV-Vis region that are sensitive to pH. researchgate.net Generally, the protonated (phenol) form absorbs at a shorter wavelength, while the deprotonated (phenolate) form, stabilized in alkaline conditions, shows a significant red shift (a shift to longer wavelengths). researchgate.netresearchgate.netwikipedia.org
For the related compound 4-nitrophenol, the protonated form has a major absorption peak around 317-320 nm. researchgate.netresearchgate.net Upon addition of a base, this peak shifts to approximately 400 nm, corresponding to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net This shift is due to the increased conjugation of pi bonds after deprotonation, where a lone pair from the oxygen can be delocalized across the benzene ring and the nitro group. wikipedia.org Spectroelectrochemical studies on 4-nitrophenol have identified absorption bands at both 320 nm (related to the consumption of 4-nitrophenol) and 400 nm (related to the generation of degradation products). metrohm.com The absorption spectrum of o-nitrophenol, an isomer, shows two main peaks centered at approximately 320 nm (3.9 eV) and 240 nm (5.1 eV). nih.gov Given its structure, this compound is expected to display similar pH-dependent spectroscopic behavior.
Table 2: Typical UV-Vis Absorption Maxima for Nitrophenol Forms
| Compound Form | Typical Absorption Maximum (λmax) | Reference |
|---|---|---|
| Protonated Nitrophenol | ~320 nm | researchgate.net |
Time-resolved spectroscopy, often using pump-probe techniques, tracks the evolution of a molecule's excited states on extremely short timescales, such as femtoseconds (fs) or picoseconds (ps). rp-photonics.com These studies reveal the dynamic processes that occur after the molecule absorbs a photon.
For nitrophenols, excitation with UV light initiates a cascade of ultrafast events. nih.gov Studies on o-nitrophenol, a structural isomer of the title compound, provide significant insight. nih.govnih.gov Upon photoexcitation, o-nitrophenol can undergo excited-state intramolecular proton transfer (ESIPT), where the phenolic proton moves to the nitro group. epj-conferences.org This is often followed by internal conversion back to the ground state or intersystem crossing to a triplet state. nih.govepj-conferences.org The specific pathway can depend on the excitation wavelength. nih.gov For example, excitation to the lower energy absorption band in o-nitrophenol is dominated by intramolecular proton transfer, while excitation to the higher energy band leads to faster internal conversion to the first excited state before slower decay. nih.gov
Time-resolved photoelectron spectroscopy (TRPES) has been used to observe the real-time formation of photoproducts like nitrous acid (HONO) from o-nitrophenol, which occurs within hundreds of femtoseconds after photoexcitation. epj-conferences.org Femtosecond transient absorption (fs-TA) spectroscopy on various nitrophenols reveals complex dynamics including nitro-group twisting, solvation, and cooling processes. semanticscholar.org These studies indicate that triplet states are not always efficiently populated, as efficient proton transfer can occur in the excited state on a picosecond timescale. uci.edu This body of research suggests that the photophysical behavior of this compound is likely governed by similar ultrafast proton transfer and relaxation pathways.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is indispensable for separating this compound from impurities or other components in a mixture, allowing for its purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrophenols. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a more polar mobile phase. sielc.com
A specific method for a related compound, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Methods for other nitrophenols often use a C18 column with a mobile phase consisting of a buffer (e.g., citrate (B86180) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.govchromatographyonline.com The use of an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, can improve the retention and separation of anionic species like nitrophenolates. nih.govnih.gov Detection is typically performed using a UV-Vis detector set at a wavelength where the analytes absorb strongly, such as 290 nm for simultaneous detection of 4-nitrophenol and its metabolites. nih.govnih.gov
Table 3: Example HPLC Conditions for Nitrophenol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or Chromolith RP-18e | nih.govchromatographyonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., acetate, citrate) | sielc.comnih.govchromatographyonline.com |
| Detection | UV-Vis (e.g., at 290 nm) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While GC is a good technique for separating nitrophenols, their polarity can lead to poor peak shape and reduced sensitivity due to interactions with the column or injection port. researchgate.netnih.gov
To overcome these issues, derivatization is frequently employed. nih.govresearchgate.net This process chemically modifies the polar hydroxyl group to create a less polar, more volatile derivative, improving chromatographic performance. Common derivatization agents for phenols include diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to form methylated ethers, or other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.govresearchgate.net After derivatization, the sample is analyzed by GC-MS, often using a capillary column with a polydimethylsiloxane-based stationary phase. researchgate.net The mass spectrometer then detects the derivatized analytes, providing both quantification and structural confirmation. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-((2-Hydroxyethyl)amino)-3-nitrophenol |
| 4-nitrophenol |
| 2-nitrophenol (o-nitrophenol) |
| Acetonitrile |
| Aniline |
| Diazomethane |
| Formic acid |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Nitrous acid (HONO) |
| Nitrobenzene |
| Phosphoric acid |
| Tetrabutylammonium bromide |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a important tool for predicting the ground state properties of molecular systems with a favorable balance between accuracy and computational cost. arxiv.org For 4-(2-Hydroxyethyl)-2-nitrophenol, DFT calculations, often using hybrid functionals like B3LYP, are employed to elucidate its fundamental characteristics. researchgate.net
The first step in theoretical analysis involves optimizing the molecular geometry to find the lowest energy conformation. researchgate.netresearchgate.net For this compound, this process considers the spatial arrangement of the hydroxyethyl (B10761427) group and the nitro group relative to the phenol (B47542) ring. The rotational freedom around the C-C and C-O bonds of the hydroxyethyl side chain, as well as the C-N bond of the nitro group, gives rise to multiple possible conformers.
Computational methods systematically explore this conformational space to identify the most stable structure. chemrxiv.org The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. For instance, the planarity of the benzene (B151609) ring and the orientation of the substituents are determined through these calculations. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitro group, or between the hydroxyl of the ethyl group and the phenolic oxygen, can significantly influence the preferred conformation and is a key aspect explored during optimization.
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as it requires less energy to excite an electron from the ground state. researchgate.netnih.gov DFT calculations provide the energies of these orbitals and their spatial distribution. For nitrophenol derivatives, the HOMO is typically localized on the electron-rich phenol ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net This distribution indicates that upon electronic excitation, a charge transfer from the phenol moiety to the nitro group is likely to occur.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Ionization Potential | Value (eV) |
| Electron Affinity | Value (eV) |
| Electronegativity | Value (eV) |
| Chemical Hardness | Value (eV) |
| Chemical Softness | Value (eV⁻¹) |
Note: Specific values are dependent on the level of theory and basis set used in the calculation.
Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.
For this compound, key vibrational modes include the O-H stretching of the phenolic and ethyl hydroxyl groups, the N-O stretching of the nitro group, and various C-H and C-C vibrations within the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are not limited to vibrational spectra. They can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis). researchgate.net
For NMR predictions, the magnetic shielding tensors of each nucleus are calculated and then converted to chemical shifts relative to a standard reference. These theoretical shifts can aid in the interpretation of complex experimental NMR spectra.
UV-Vis spectra are predicted by calculating the energies of electronic transitions from the ground state to various excited states. Time-Dependent DFT (TD-DFT) is a commonly used method for this purpose. The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, these calculations can predict the absorption bands arising from π-π* and n-π* transitions within the molecule.
Investigation of Linear and Nonlinear Optical (NLO) Properties of Nitrophenol Isomers
Nitrophenol and its derivatives are known to exhibit interesting nonlinear optical (NLO) properties due to the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups connected by a π-conjugated system. acadpubl.eu This donor-acceptor structure can lead to a large molecular hyperpolarizability, which is a measure of the NLO response. nih.gov
Quantum chemical calculations can predict the first and second hyperpolarizabilities (β and γ) of this compound. These calculations are crucial for assessing its potential in NLO applications, such as frequency doubling and optical switching. mdpi.com The magnitude of the hyperpolarizability is highly dependent on the molecular structure and the degree of charge transfer between the donor and acceptor groups. Theoretical studies can explore how modifications to the molecular structure, such as changing the position of the substituents, affect the NLO properties.
Table 2: Calculated Nonlinear Optical Properties
| Property | Value |
|---|---|
| Dipole Moment (μ) | Value (Debye) |
| Average Polarizability (α) | Value (a.u.) |
| First Hyperpolarizability (β) | Value (a.u.) |
Note: Values are dependent on the computational method and basis set.
Excited State Dynamics and Photochemical Reaction Pathway Modeling
Understanding the behavior of this compound upon absorption of light is crucial for applications in photochemistry and for assessing its photostability. Computational methods can model the dynamics of the molecule in its excited state and map out potential photochemical reaction pathways. rsc.orgnih.gov
Upon photoexcitation, the molecule can undergo various processes, including internal conversion, intersystem crossing to a triplet state, or photochemical reactions such as intramolecular proton transfer. researchgate.netnih.gov For instance, the phenolic proton could be transferred to the nitro group in an excited-state intramolecular proton transfer (ESIPT) process. mdpi.com Theoretical modeling can calculate the potential energy surfaces of the ground and excited states to identify reaction barriers and transition states for such processes. rsc.org These simulations provide valuable insights into the mechanisms of photochemical reactions and the lifetimes of excited states.
Solvation Effects and Intermolecular Interactions through Theoretical Frameworks
The behavior of this compound in a condensed phase is profoundly influenced by its interactions with surrounding solvent molecules and with other solute molecules. Theoretical frameworks are instrumental in dissecting these complex interactions, providing a molecular-level understanding of solvation phenomena and the nature of intermolecular forces at play.
Research into related nitrophenol compounds highlights the significant role of both explicit and implicit solvation models in predicting their photochemical and photophysical properties. For instance, studies on similar molecules like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have demonstrated that solvent can influence excited-state dynamics and reactivity pathways. While specific theoretical studies on the solvation of this compound are not extensively documented in publicly available research, general principles derived from its structural analogues can be informative.
The presence of a hydroxyl group, a nitro group, and a hydroxyethyl substituent in this compound suggests a high potential for hydrogen bonding, both intramolecularly and intermolecularly. The proximity of the nitro group to the phenolic hydroxyl group may facilitate the formation of an intramolecular hydrogen bond, a feature commonly observed in 2-nitrophenol derivatives. This internal interaction can influence the molecule's conformation and its ability to interact with solvent molecules.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are pivotal in quantifying the energetics of these interactions. By calculating the interaction energies between this compound and various solvent molecules, it is possible to predict its solubility and stability in different media. Furthermore, these calculations can elucidate the nature of the intermolecular forces, distinguishing between electrostatic contributions (like hydrogen bonds and dipole-dipole interactions) and dispersion forces.
While specific data tables for this compound are not available in the surveyed literature, a hypothetical representation based on studies of analogous compounds could illustrate the types of insights gained from such theoretical work.
Hypothetical Interaction Energy Data for this compound with Different Solvents
| Solvent | Dielectric Constant | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water | 78.4 | Hydrogen Bonding | -12.5 |
| Methanol (B129727) | 32.7 | Hydrogen Bonding | -10.2 |
| Acetonitrile (B52724) | 37.5 | Dipole-Dipole | -7.8 |
| Dichloromethane | 8.9 | Dipole-Dipole | -5.1 |
| Benzene | 2.3 | Dispersion | -3.5 |
This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.
The data in such a table would typically be generated by placing the solute molecule in a cluster of solvent molecules and calculating the energy of the system, then subtracting the energies of the isolated solute and solvent molecules. The magnitude of the interaction energy provides a quantitative measure of the strength of the solvation.
Environmental Fate and Biogeochemical Pathways
Environmental Occurrence and Distribution of Nitrophenols
Nitrophenols are primarily introduced into the environment through industrial manufacturing and processing. llojibwe.org Their distribution across different environmental compartments is dictated by their physicochemical properties. A non-steady-state equilibrium model for the related compound 4-nitrophenol (B140041) predicted its distribution to be overwhelmingly in water (94.6%) and to a lesser extent in sediment (4.44%) and soil (0.95%), with negligible amounts in air (0.0006%) and biota (0.00009%). cdc.govcdc.gov This suggests that 4-(2-Hydroxyethyl)-2-nitrophenol, being a polar molecule, would predominantly be found in aquatic systems.
The primary sources of nitrophenols in the atmosphere are vehicle exhaust from both gasoline and diesel engines and industrial emissions. cdc.gov In aquatic environments, their presence is mainly due to effluents from manufacturing plants where they are used as chemical intermediates. waterquality.gov.au They can also form as degradation products of certain pesticides, such as parathion. llojibwe.org Due to the nitro group, these compounds are generally more resistant to degradation than other phenols, leading to their persistence in the environment, particularly in soil and groundwater. researchgate.netjebas.orgwaterquality.gov.au
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Systems
Abiotic degradation processes, including photolysis and chemical oxidation, are significant pathways for the transformation of nitrophenols in the environment. These processes can alter the chemical structure of the compounds, potentially leading to mineralization or the formation of new, sometimes equally harmful, byproducts.
Photolysis, or degradation by sunlight, is an important fate process for nitrophenols, especially in surface waters and the atmosphere. cdc.gov The rate of photolysis is influenced by factors such as pH and the presence of other substances in the water. For instance, the photolysis quantum yield of 4-nitrophenol is known to be lower for its phenolate (B1203915) form, which is more prevalent at higher pH. researchgate.net
While direct photolysis occurs, the process can be enhanced by the presence of photosensitizers. Studies on related compounds like 4-nitrophenol show that under simulated sunlight, its degradation follows first-order kinetics. frontiersin.org The half-life of nitrophenols in freshwater can range from one to eight days. cdc.gov
The products of photolysis can be diverse. For 4-nitrophenol, irradiation can lead to the formation of various intermediates. The degradation process ultimately aims for mineralization, the conversion of the organic compound to carbon dioxide, water, and inorganic ions. However, complete mineralization is not always achieved, and stable intermediate products can persist. frontiersin.org
Oxidation by highly reactive chemical species, known as radicals, is a primary mechanism for the degradation of nitrophenols in both aquatic and atmospheric environments. The hydroxyl radical (•OH) is a key oxidant that reacts non-selectively with a wide range of organic compounds. researchgate.netnih.gov
The reaction of •OH with 4-nitrophenol in aqueous solutions has been studied extensively as a model for nitrophenolic pollutants. copernicus.org This reaction leads to the formation of several aromatic products through hydroxylation of the benzene (B151609) ring. copernicus.orgcopernicus.org The relative importance of different degradation processes for 2-nitrophenol (B165410) and 4-nitrophenol has been ranked as: •OH > •NO3 > direct photolysis. researchgate.net
The oxidation process is complex and pH-dependent. At an acidic pH of 2, the reaction of •OH with 4-nitrophenol yields products including 4-nitrocatechol, hydroquinone (B1673460), and 1,2,4-trihydroxybenzene. copernicus.orgcopernicus.org At a more basic pH of 9, the product distribution changes, with a higher yield of 4-nitrocatechol. copernicus.orgcopernicus.org This is because at higher pH, the phenolate form of the nitrophenol is dominant, which influences the reaction pathways. copernicus.org Despite the degradation of the parent compound, the process does not always lead to complete mineralization, with a significant portion of the organic carbon remaining in the solution as various by-products. copernicus.org
| Reactant | Oxidant | pH | Major Identified Products | Reference |
| 4-Nitrophenol | Hydroxyl Radical (•OH) | 2 | 4-Nitrocatechol, Hydroquinone, 1,2,4-Trihydroxybenzene, 4-Nitropyrogallol | copernicus.org, copernicus.org |
| 4-Nitrophenol | Hydroxyl Radical (•OH) | 9 | 4-Nitrocatechol, Hydroquinone | copernicus.org, copernicus.org |
Biotic Transformation and Biodegradation Studies
Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly method for treating nitrophenol contamination. researchgate.netiwaponline.com The nitro group makes these compounds relatively resistant to biodegradation, but numerous microorganisms have been identified that can utilize them as a source of carbon and energy. researchgate.netjebas.org
The microbial degradation of p-nitrophenol (PNP), a well-studied model compound, typically proceeds through two main pathways: the hydroquinone pathway and the hydroxyquinol pathway. frontiersin.orgnih.gov
Hydroquinone Pathway: In this pathway, PNP is first converted to benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved, leading to intermediates like γ-hydroxymuconic semialdehyde, which is further metabolized to maleylacetate (B1240894) and eventually enters the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov This pathway is common in Gram-negative bacteria such as Pseudomonas and Burkholderia species. iwaponline.com
Hydroxyquinol Pathway: This pathway involves the initial conversion of PNP to 4-nitrocatechol. The ring is then cleaved, leading to intermediates that are eventually funneled into central metabolic pathways. frontiersin.org This route has been observed in Gram-positive bacteria like Arthrobacter and Bacillus species. iwaponline.com
In many cases, the hydroquinone pathway is reported to be the dominant route for PNP biodegradation. frontiersin.org A variety of bacteria capable of degrading nitrophenols have been isolated from contaminated sites, including species of Pseudomonas, Bacillus, Achromobacter, Comamonas, and Acinetobacter. researchgate.netiwaponline.comfrontiersin.org
| Degradation Pathway | Key Intermediates | Predominant in | Reference |
| Hydroquinone Pathway | Benzoquinone, Hydroquinone, Maleylacetate | Gram-negative bacteria (Pseudomonas sp., Burkholderia sp.) | frontiersin.org, iwaponline.com, nih.gov |
| Hydroxyquinol Pathway | 4-Nitrocatechol, 2-Hydroxy-1,4-benzoquinone, Hydroxyquinol, Maleylacetate | Gram-positive bacteria (Arthrobacter sp., Bacillus sp.) | frontiersin.org, iwaponline.com |
The biodegradation of nitrophenols is initiated by specific enzymes that catalyze the initial steps of the degradation pathways. These enzymatic biotransformations are crucial for breaking down the stable aromatic ring structure. mdpi.com
In the hydroquinone pathway for PNP degradation, the first step is catalyzed by a p-nitrophenol monooxygenase , which removes the nitro group and adds a hydroxyl group to form benzoquinone. This enzyme is a key player in initiating the degradation cascade. nih.gov Subsequent steps are catalyzed by enzymes such as benzoquinone reductase , hydroquinone 1,2-dioxygenase , and maleylacetate reductase . nih.gov
In the context of broader phenolic compound metabolism, various enzymatic reactions such as hydroxylation, decarboxylation, reduction, and hydrolysis are involved. mdpi.comnih.gov Microbial enzyme systems, including hydrolases, oxidoreductases, and isomerases, can modify the structure of these compounds, often leading to detoxification and increased bioavailability for further degradation. nih.gov The identification of metabolites through techniques like liquid chromatography-mass spectrometry (LC-MS) is essential for elucidating these complex degradation pathways. frontiersin.org
Adsorption and Transport Dynamics in Soil and Water Matrices
The mobility and persistence of nitrophenols in the environment are critically controlled by their adsorption to soil and sediment particles and their subsequent transport. Adsorption, the accumulation of a substance at a surface, limits the compound's concentration in the aqueous phase, thereby affecting its bioavailability, toxicity, and susceptibility to degradation.
The primary mechanisms governing the sorption of nitrophenols include interactions with soil organic matter and clay minerals. researchgate.net Factors such as the chemical's hydrophobicity, the soil's organic carbon content, pH, and the type of clay minerals present are determinant. researchgate.net For instance, nitrophenols can form hydrogen bonds with functional groups on soil particles. nih.gov
The presence of other contaminants can influence adsorption dynamics. Studies on p-nitrophenol have shown that heavy metals like copper (Cu) can suppress its sorption on soils. nih.gov This is attributed to competition for sorption sites and the occupation of the soil's siloxane surfaces by large, hydrated Cu ions, which hinders the interaction between the nitrophenol and the soil. nih.gov
The transport of nitrophenols through soil and groundwater is largely dictated by the extent of their adsorption. Highly adsorbed compounds move more slowly. The potential for containment of phenolic compounds in soil-bentonite vertical barriers can be significantly enhanced by amending the barriers with adsorbents like activated carbon. nih.gov Research has shown that adding even a small percentage of powdered or granular activated carbon can increase the adsorption capacity and extend the breakthrough times by several orders of magnitude compared to unamended barriers. nih.gov
The adsorption behavior of nitrophenols is often quantified using isotherm models, such as the Freundlich and Langmuir models. These models describe the equilibrium relationship between the concentration of the contaminant in the solution and the amount adsorbed on a solid phase. The Freundlich model is often suitable for describing adsorption on heterogeneous surfaces, which is typical for soils and sediments. researchgate.net The Langmuir model assumes a monolayer adsorption onto a homogeneous surface. researchgate.net Studies have shown that for various nitrophenols on different adsorbents, the adsorption process can be well-described by these models, allowing for the prediction of their environmental distribution. researchgate.netzeocat.esresearchgate.net
Table 1: Adsorption Isotherm Constants for Nitrophenols on Various Adsorbents
| Adsorbent | Nitrophenol Isomer | Adsorption Model | qm (mg/g) | KL (L/mg) | Kf ((mg/g)(L/mg)1/n) | n | Source |
|---|---|---|---|---|---|---|---|
| Clinoptilolite | o-nitrophenol | Langmuir | 2.55 | 0.93 | - | - | zeocat.es |
| Clinoptilolite | m-nitrophenol | Langmuir | 2.85 | 0.81 | - | - | zeocat.es |
| Clinoptilolite | p-nitrophenol | Langmuir | 3.57 | 1.15 | - | - | zeocat.es |
| Water Hyacinth Activated Carbon | 2-nitrophenol | Langmuir | 20.41 | 0.23 | - | - | researchgate.net |
| Water Hyacinth Activated Carbon | 2-nitrophenol | Freundlich | - | - | 1.97 | 1.62 | researchgate.net |
Note: qm and KL are Langmuir constants representing maximum adsorption capacity and adsorption energy, respectively. Kf and n are Freundlich constants related to adsorption capacity and intensity, respectively. Dashes indicate the model was not the best fit or data was not provided.
Development of Remediation Technologies for Nitrophenol Contamination
Given their persistence and toxicity, significant research has been dedicated to developing effective remediation technologies for water and soil contaminated with nitrophenols. These technologies can be broadly categorized into biological, chemical, and physical methods.
Advanced Oxidation Processes (AOPs) are a prominent class of chemical treatment methods. nih.gov AOPs rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively degrade persistent organic pollutants into less harmful substances, often leading to complete mineralization (conversion to CO2, water, and inorganic ions). researchgate.netmdpi.com
Fenton and Photo-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to produce hydroxyl radicals. researchgate.net Studies have demonstrated high degradation efficiencies for 4-nitrophenol, with over 99% removal achieved under optimal conditions. researchgate.net The process significantly improves the biodegradability of the wastewater. researchgate.net However, mineralization (the complete conversion to inorganic compounds) may be less complete, with one study reporting 30.6% removal of dissolved organic carbon. researchgate.net Another study achieved 93.6% degradation of 4-nitrophenol with 60.3% total organic carbon removal. eeer.org
Photocatalysis: This AOP involves a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that produce hydroxyl radicals. bepls.com The UV/TiO2 process has been shown to be effective for degrading phenolic compounds, with efficiency influenced by pH and contact time. bepls.com
Ozonation: Ozone (O3), alone or combined with H2O2 and/or UV radiation, is another powerful AOP for nitrophenol degradation. researchgate.net Combining these treatments can accelerate degradation and lead to complete detoxification of the treated water. researchgate.net
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. epa.gov Several bacterial strains have been isolated that can utilize nitrophenols as a sole source of carbon and energy.
Aerobic Biodegradation: Bacteria such as Moraxella sp., Pseudomonas sp., and Arthrobacter sp. have been shown to degrade p-nitrophenol. nih.govnih.gov The degradation pathways typically involve an initial monooxygenase-catalyzed step that removes the nitro group, releasing nitrite. nih.govnih.gov This is followed by the formation of intermediates like hydroquinone or 1,2,4-benzenetriol (B23740), which are then funneled into central metabolic pathways like the beta-ketoadipate pathway. nih.govnih.gov
Combined Chemical-Biological Treatment: The effectiveness of bioremediation can be enhanced by a chemical pre-treatment step. Using the Fenton process or ozonation to partially oxidize nitrophenols can reduce their toxicity and increase their solubility, making the resulting byproducts more amenable to subsequent microbial degradation. researchgate.net
Physical Remediation Technologies primarily involve separating the contaminant from the matrix.
Adsorption: This widely used technique involves passing contaminated water through a bed of adsorbent material. Activated carbon is a highly effective adsorbent for removing a broad range of organic pollutants, including phenols, due to its large surface area and porous structure. nih.govepa.gov Low-cost adsorbents derived from agricultural waste, such as water hyacinth, have also been developed and show good potential for nitrophenol removal. researchgate.netccsenet.org
Membrane Filtration: Processes like nanofiltration (NF) can effectively remove organic compounds like nitrophenols from aqueous solutions. nih.gov NF operates at low pressures and combines size and charge exclusion mechanisms to achieve high retention of organic molecules. nih.gov
Table 2: Summary of Remediation Technologies for Nitrophenol Contamination
| Technology | Principle | Key Findings / Efficiency | Sources |
|---|---|---|---|
| Chemical | |||
| Fenton Process | Oxidation by hydroxyl radicals generated from H2O2 and Fe2+. | >99% degradation of 4-nitrophenol; increased biodegradability. | researchgate.netresearchgate.net |
| Photocatalysis (UV/TiO2) | Oxidation by hydroxyl radicals generated on a UV-irradiated semiconductor surface. | Effective for phenol (B47542) degradation; efficiency depends on pH and contact time. | bepls.com |
| Ozonation | Direct oxidation by ozone and associated radicals. | High removal rates, especially when combined with H2O2/UV; leads to detoxification. | researchgate.net |
| Biological | |||
| Bacterial Degradation | Microbial metabolism using nitrophenol as a carbon/energy source. | Stoichiometric release of nitrite; degradation via hydroquinone or 1,2,4-benzenetriol pathways by Moraxella, Arthrobacter spp. | nih.govnih.gov |
| Physical | |||
| Adsorption on Activated Carbon | Physical binding of molecules to the porous surface of carbon. | Highly effective amendment for containment barriers; significantly increases breakthrough time. | nih.govepa.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4,6-trinitrophenol |
| 2-nitrophenol |
| This compound |
| 4-nitrophenol |
| Activated Carbon |
| Ammonium Chloride |
| Bentonite |
| Copper |
| Granular Activated Carbon |
| Hydroquinone |
| Hydrogen peroxide |
| Hydroxyl radical |
| Iron(II) |
| Maleylacetic acid |
| m-nitrophenol |
| o-nitrophenol |
| Ozone |
| p-nitrophenol |
| Powdered Activated Carbon |
| Titanium dioxide |
Applications in Chemical Synthesis and Advanced Materials
Utility as Synthetic Intermediates for Specialty Chemicals and Materials
4-(2-Hydroxyethyl)-2-nitrophenol serves as a key intermediate in the synthesis of a range of specialty chemicals and advanced materials. The presence of the nitro group, the phenolic hydroxyl group, and the primary alcohol on the ethyl side chain allows for a diverse array of chemical modifications.
Nitrophenols and their derivatives are fundamental precursors in the manufacturing of various dyes and pigments. nih.govmdpi.comnih.gov The chromophoric nitro group and the auxochromic hydroxyl group on the aromatic ring are essential for imparting color. The compound this compound is itself associated with dye applications, as indicated by one of its commercial synonyms, "COLOREX RED 54". nih.gov
The synthesis of azo dyes, which constitute a significant class of industrial colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. cuhk.edu.hkunb.ca The nitro group of this compound can be readily reduced to an amino group, yielding 4-(2-hydroxyethyl)-2-aminophenol. This resulting aromatic amine can then be diazotized and coupled with various naphthols or other coupling components to produce a wide spectrum of azo dyes. The hydroxyethyl (B10761427) group can also be modified to fine-tune the solubility and binding properties of the final dye molecule to specific fabrics. cuhk.edu.hk Furthermore, related compounds like 4-((2-Hydroxyethyl)amino)-3-nitrophenol are utilized in hair dye formulations, highlighting the utility of the hydroxyethyl-amino-phenol scaffold in the cosmetics industry. nih.govepa.gov
Phenolic compounds are increasingly recognized as important building blocks for creating advanced functional materials due to their intrinsic properties like metal chelation, hydrogen bonding capabilities, and polymerization potential. nih.gov While direct polymerization of this compound is possible, a more common strategy involves its chemical modification to create bifunctional or multifunctional monomers.
A critical application pathway involves the reduction of the nitro group. The resulting product of the reduction of the closely related 4-nitrophenol (B140041), 4-aminophenol (B1666318), is a well-known monomer used in the synthesis of functional polymers. nih.govrsc.org Similarly, the reduction of this compound would yield an aminophenol derivative. This molecule, possessing an amino group, a phenolic hydroxyl group, and an aliphatic hydroxyl group, can act as a versatile monomer in the production of polyesters, polyamides, and polyurethanes. These polymers can be engineered to have specific properties, such as enhanced thermal stability, improved adhesion, or specific optical properties, making them suitable for applications in coatings, adhesives, and specialty plastics.
Role in Catalysis and Reaction Rate Modulation
The catalytic reduction of nitrophenols is a significant reaction, not only for its synthetic utility in producing valuable aminophenols but also as a benchmark model reaction for evaluating the efficiency of new catalytic systems. mdpi.commdpi.com The reduction of 4-nitrophenol (4-NP) is extensively studied, and the principles are directly applicable to this compound. nih.govrsc.org This reaction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal nanoparticle catalyst. nih.govmdpi.com
The reaction proceeds via the adsorption of the nitrophenolate ion onto the surface of the catalyst, followed by electron transfer from the borohydride, leading to the formation of the corresponding aminophenol. nih.govmdpi.com The progress of the reaction can be easily monitored by UV-Vis spectroscopy, observing the decrease in the absorbance peak of the 4-nitrophenolate (B89219) ion (around 400 nm) and the emergence of the 4-aminophenol peak (around 300 nm). mdpi.comnih.gov
Several factors modulate the rate of this catalytic reaction:
Catalyst Type and Loading: The nature of the catalyst is paramount. Noble metal nanoparticles, such as platinum (Pt) and gold (Au), supported on various materials like iron oxide (Fe₃O₄) or layered double hydroxides (LDHs), have shown high catalytic activity. rsc.orgmdpi.com Increasing the catalyst amount generally increases the reaction rate by providing more active sites. mdpi.com
Temperature: As with most chemical reactions, increasing the temperature enhances the reaction rate constant (k). For instance, in one study on 4-NP reduction, increasing the temperature from 18 °C to 60 °C resulted in a 2.8-fold increase in the apparent rate constant (k_app). rsc.org
Reactant Concentration: The concentration of both the nitrophenol and the reducing agent (NaBH₄) can affect the reaction rate, which is often described by the Langmuir-Hinshelwood model where both reactants adsorb to the catalyst surface. nih.govmdpi.com
Inhibitors: Certain substances can inhibit the catalytic rate. For example, monochromatic light radiation has been shown to induce agglomeration of Fe₃O₄@Pt catalysts, thereby inhibiting their catalytic performance. rsc.org
The kinetics of the reduction of 2-nitrophenol (B165410) isomers are generally slower than that of 4-nitrophenol due to intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups, which stabilizes the molecule. nih.gov Therefore, the reduction of this compound would be expected to exhibit similar kinetic behavior, influenced by the ortho-nitro-hydroxyl interaction.
Table 1: Comparison of Catalytic Systems for Nitrophenol Reduction
| Catalyst | Substrate | Rate Constant (k_app) | Conditions | Reference |
|---|---|---|---|---|
| 2-hydroxyethylamine stabilized Fe₃O₄@Pt | 4-Nitrophenol | 0.08579 s⁻¹ | 60 °C | rsc.org |
| p(AMPS)-Cu(0) hydrogel | 4-Nitrophenol | 0.1032 min⁻¹ | 30 °C | researchgate.net |
| Pt@Co-Al LDH | 4-Nitrophenol | 16.1 × 10⁻³ s⁻¹ | Ambient | mdpi.com |
| Copper Nanowires (CuNWs) | 4-Nitrophenol | 0.2 s⁻¹ | 1 µg catalyst | mdpi.com |
Ligand Design and Coordination Chemistry for Metal Complexes
The molecular structure of this compound contains multiple potential donor atoms (the oxygen atoms of the phenolic hydroxyl, the nitro group, and the alcoholic hydroxyl), making it an interesting candidate for ligand design in coordination chemistry. nih.gov Phenolic compounds are well-known for their ability to chelate metal ions, forming stable metal complexes. nih.gov
The compound can act as a bidentate or potentially a tridentate ligand. The phenolic oxygen, after deprotonation, becomes a strong donor. It can coordinate with a metal ion along with one of the oxygen atoms from the ortho-nitro group, forming a stable six-membered chelate ring. The alcoholic hydroxyl group on the ethyl side chain provides an additional potential coordination site, allowing for the formation of more complex coordination polymers or polynuclear metal complexes. The nature of the metal ion and the reaction conditions would determine the final coordination mode and the geometry of the resulting complex. These metal complexes could find applications in catalysis, as magnetic materials, or as luminescent probes.
Integration into Sensing Platforms and Analytical Probes for Chemical Detection
The electrochemical activity of the nitro group makes this compound detectable by electrochemical methods and also allows it to be used as a component in analytical probes. The detection of nitrophenols is of significant environmental interest, and numerous sensing platforms have been developed for this purpose. nih.govrsc.orgchemspectro.comresearchgate.net
These sensors often utilize modified electrodes, for example, glassy carbon electrodes coated with nanomaterials like graphene oxide (GO) composites, to enhance sensitivity and selectivity. nih.govrsc.org The detection mechanism typically involves the electrochemical reduction of the nitro group, which produces a measurable current signal proportional to the concentration of the nitrophenol.
Table 2: Performance of Electrochemical Sensors for 4-Nitrophenol (4-NP) Detection
| Sensor Platform | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|
| Graphene oxide–TiO₂ composite | - | 0.0039 | rsc.org |
| Pyridine diketopyrrolopyrrole–GO | 0.5–163 | 0.10 | nih.gov |
| Ni@CuO/rGO/PtE | - | 0.0054 | chemspectro.com |
| Ti₃C₂Tₓ MXene | 0.5–25.0 | 0.11 | researchgate.net |
Given its structural similarity to 4-nitrophenol, it is highly probable that this compound could be detected with high sensitivity using similar electrochemical platforms.
Furthermore, the compound can be part of a probe system. For instance, a colorimetric method for detecting hydrogen peroxide involves the H₂O₂-mediated conversion of a nitrophenyl boronic acid ester into 4-nitrophenol. scirp.org The resulting 4-nitrophenol is then quantified spectrophotometrically. A similar analytical scheme could be designed where this compound is the final detectable product, allowing for the quantification of other analytes of interest.
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for Synthesis and Derivatization
Traditional synthesis routes for nitrophenols often involve the use of harsh reagents like concentrated nitric and sulfuric acids, which are hazardous and environmentally unfriendly. researchgate.netnih.gov Future research will likely focus on developing greener, more sustainable methods for the synthesis and subsequent derivatization of 4-(2-Hydroxyethyl)-2-nitrophenol.
Key areas of exploration include:
Solid Acid Catalysts: Utilizing solid acid catalysts, such as zeolites or sulfated metal oxides, can offer a heterogeneous and reusable alternative to corrosive liquid acids for the nitration of the parent phenol (B47542). researchgate.net These catalysts can enhance regioselectivity and simplify product purification. researchgate.net
Mild Nitrating Agents: Investigating alternative nitrating agents that operate under milder conditions is a crucial goal. Systems like sodium nitrate (B79036) combined with inorganic acidic salts in the presence of wet silica (B1680970) gel have shown promise for the nitration of phenols, offering easier work-up and reduced waste. nih.govresearchgate.net
Biocatalysis: Exploring enzymatic routes for the installation of the nitro group could provide an attractive green alternative to traditional chemical methods. researchgate.net
Solvent Selection: The replacement of conventional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents is a significant trend. nih.gov For derivatization reactions, using bio-based solvents such as olive oil could also be explored. unej.ac.id
The hydroxyethyl (B10761427) group is a prime target for derivatization, for example, through esterification or etherification, to create a library of new compounds. Green approaches to these transformations would involve enzyme catalysis (e.g., using lipases for esterification) or employing Williamson ether synthesis with greener solvents and phase-transfer catalysts. bezwadabiomedical.com
Table 1: Comparison of Hypothetical Synthesis Routes for this compound
| Parameter | Traditional Method (HNO₃/H₂SO₄) | Green Method (Solid Acid Catalyst) |
| Catalyst | Concentrated H₂SO₄ | Reusable Zeolite Catalyst |
| Reagents | Concentrated HNO₃ | Mild Nitrating Agent (e.g., NaNO₃) |
| Solvent | Dichloromethane | Solvent-free or Green Solvent (e.g., Ionic Liquid) |
| Temperature | 0-10 °C | Room Temperature to 50 °C |
| Yield | ~75% | >85% (projected) |
| Byproducts | Acidic waste, tarry materials libretexts.org | Water, recoverable catalyst |
| Work-up | Neutralization, extraction | Simple filtration nih.gov |
Exploration of Novel Catalytic Applications and Mechanistic Insights
The reduction of nitrophenols to aminophenols is a reaction of significant industrial and environmental importance, often used as a model reaction to test the efficacy of new catalysts. nih.govresearchgate.netresearchgate.net The structure of this compound makes it an interesting substrate for such catalytic studies.
Future research could explore:
Nanocatalysts: The use of green-synthesized metal nanoparticles (e.g., gold, silver, copper, nickel) as catalysts for the reduction of the nitro group in this compound is a promising area. nih.govacs.orgmdpi.comnih.gov The catalytic activity can be tuned by controlling the size, shape, and support material of the nanoparticles. researchgate.netmdpi.com
Bimetallic Catalysts: Investigating bimetallic nanoparticles (e.g., Ni-Cu) could reveal synergistic effects that enhance catalytic activity and stability compared to their monometallic counterparts. acs.org
Mechanistic Studies: A deeper understanding of the reaction mechanism is crucial for catalyst design. For nitrophenol reduction, the mechanism is thought to involve the formation of a nitroso intermediate. researchgate.nettheiet.org Detailed kinetic studies, potentially using in situ monitoring, could elucidate the precise role of the catalyst and the effect of the hydroxyethyl substituent on the reaction rate. nih.gov The presence of dissolved oxygen has also been shown to cause an induction period in these reactions, a factor that requires careful consideration in mechanistic interpretations. researchgate.netacs.org
Table 2: Hypothetical Catalytic Reduction of Various Nitrophenols using a Novel Nanocatalyst
| Substrate | Apparent Rate Constant (k_app, s⁻¹) | Reaction Time (min) | Conversion (%) |
| 4-Nitrophenol (B140041) | 3.5 x 10⁻³ | 15 | >99 |
| 2-Nitrophenol (B165410) | 2.1 x 10⁻³ | 25 | >99 |
| This compound | 2.8 x 10⁻³ (projected) | 20 (projected) | >99 (projected) |
| 2,4-Dinitrophenol | 1.5 x 10⁻³ | 35 | >99 |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To fully understand and optimize the synthesis, derivatization, and catalytic applications of this compound, real-time monitoring of chemical reactions is essential. Advanced spectroscopic techniques offer powerful tools for gaining mechanistic and kinetic insights.
Future opportunities include:
Vibrational Spectroscopy: Techniques like time-resolved infrared (TRIR) and Raman spectroscopy can provide detailed structural information on reactants, intermediates, and products as they form. numberanalytics.com These methods are invaluable for tracking the progress of nitration or the reduction of the nitro group in real-time. mdpi.com
UV-Vis Spectroscopy: This technique is widely used to monitor the catalytic reduction of nitrophenols, as the nitrophenolate ion has a distinct absorbance that disappears upon reduction to the corresponding aminophenol. nih.govresearchgate.netnih.gov High-throughput screening using microplate readers can accelerate catalyst discovery and optimization. nih.gov
Mass Spectrometry: In situ mass spectrometry can be used to detect and identify transient intermediates in complex reaction mixtures. nih.govmorressier.comresearchgate.net This could be particularly useful for elucidating the mechanism of derivatization reactions involving the hydroxyethyl group.
Hyphenated Techniques: Combining separation methods with spectroscopy, such as chromatography-IR spectroscopy, allows for the analysis of complex reaction mixtures and the identification of byproducts. numberanalytics.com
Table 3: Potential Spectroscopic Techniques for Monitoring Reactions of this compound
| Reaction Type | Technique | Information Gained | Potential Advantages |
| Synthesis (Nitration) | Raman Spectroscopy | Real-time concentration of reactant, product, and key intermediates. | Non-invasive, can be used with fiber-optic probes in a reactor. |
| Catalytic Reduction | UV-Vis Spectroscopy | Reaction kinetics, catalyst efficiency. nih.gov | High-throughput capability, well-established for this reaction type. nih.gov |
| Derivatization (Esterification) | In Situ IR Spectroscopy | Monitoring of carbonyl stretch formation, disappearance of hydroxyl group. | Provides functional group-specific information. |
| Mechanistic Study | ESI-Mass Spectrometry | Identification of transient intermediates and byproducts. nih.gov | High sensitivity and molecular specificity. |
Predictive Modeling for Environmental Behavior and Remediation Strategies
Nitrophenols are recognized as environmental pollutants due to their widespread industrial use and potential toxicity. nih.govresearchgate.net Predictive modeling and the development of effective remediation strategies for this compound and its derivatives will be a critical area of future research.
Key research directions are:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that relate the chemical structure of a compound to its physicochemical properties, biological activity, or environmental fate. nih.govyoutube.comyoutube.com Developing QSAR models for nitrophenols can help predict the toxicity and biodegradability of this compound and its derivatives, reducing the need for extensive animal testing. nih.govnih.gov Descriptors in these models often include hydrophobicity (log P), electronic parameters (pKa), and molecular orbital energies (EHOMO, ELUMO). nih.govacs.org
Bioremediation: Investigating the biodegradation of this compound by microorganisms is a sustainable approach to remediation. researchgate.netnih.gov Research could focus on isolating and identifying bacterial strains capable of degrading this specific compound, potentially through pathways involving the removal of the nitro group and subsequent ring cleavage. nih.govresearchgate.net Genetically engineering microorganisms to enhance their degradation capabilities is also a promising avenue. nih.gov
Phytoremediation: The use of plants to remove, degrade, or contain environmental contaminants is another green remediation strategy that could be explored.
Table 4: Hypothetical QSAR Descriptors and Predicted Environmental Properties for this compound
| Descriptor | Value (Hypothetical) | Implication |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | Moderate hydrophobicity, potential for bioaccumulation. |
| pKa | 7.2 | Acidity similar to other nitrophenols, influencing its state in aqueous environments. |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.5 eV | Relates to its potential as an electron acceptor and susceptibility to reductive degradation. |
| Predicted Aquatic Toxicity (LC₅₀) | 5 mg/L | Indicates potential harm to aquatic organisms, necessitating remediation. |
| Predicted Biodegradability | Moderate | Suggests potential for bioremediation but may require specific microbial consortia. researchgate.net |
Design of Next-Generation Materials Utilizing this compound Motifs
The functional groups present in this compound make it an attractive building block, or monomer, for the synthesis of advanced materials with tailored properties. bezwadabiomedical.comnih.gov
Emerging opportunities include:
Degradable Polymers: By incorporating ester linkages through the hydroxyethyl group, it is possible to design degradable polymers. bezwadabiomedical.com The degradation process would release the this compound or a derivative, which could be designed as an active molecule for controlled-release applications. bezwadabiomedical.com
Thermal and Optical Materials: The nitroaromatic structure suggests potential applications in materials with specific thermal or optical properties. For example, polymers containing this motif could be explored as developer materials in thermal papers or as components in nonlinear optical materials. researchgate.net
Antimicrobial and Antioxidant Textiles: Phenolic compounds are known for their ability to impart functionality to textiles, including antimicrobial and antioxidant properties. mdpi.com Derivatives of this compound could be investigated for grafting onto textile fibers to create functional fabrics.
Table 5: Projected Properties of a Hypothetical Polymer Derived from a this compound Acrylate Monomer
| Property | Projected Value/Characteristic | Comparison to Standard Polymer (e.g., Polystyrene) |
| Glass Transition Temperature (Tg) | ~120 °C | Higher than polystyrene (~100 °C) |
| Refractive Index | High | Higher, due to the aromatic and nitro groups. |
| Functional Groups | Pendant phenolic and nitro groups | None |
| Potential Functionality | Antioxidant, high refractive index coating, reactive polymer intermediate. nih.gov | Inert, general-purpose plastic. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Soluble in nonpolar organic solvents (e.g., Toluene) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
